3-Chlorobiphenyl

Description

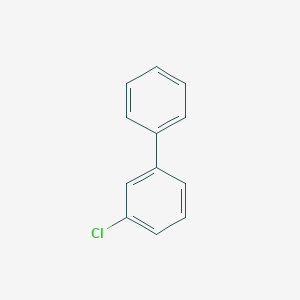

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMWSKOLWZZWHPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1040299 | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2051-61-8 | |

| Record name | 3-Chlorobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2051-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.479 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLQ4633SJY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorobiphenyl: Properties, Metabolism, and Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

3-Chlorobiphenyl (3-CB), a monochlorinated derivative of biphenyl, belongs to the class of polychlorinated biphenyls (PCBs). Although the production of PCBs has been banned for decades due to their environmental persistence and adverse health effects, they are still detected in various environmental matrices.[1][2] 3-Chlorobiphenyl, specifically, is a component of lower chlorinated commercial PCB mixtures like Aroclor 1221 and Aroclor 1232 and is also a product of the biodegradation of higher chlorinated PCBs.[1][2] Understanding the chemical properties, metabolic fate, and analytical methodologies for 3-CB is crucial for assessing its toxicological impact and for ongoing environmental monitoring. This guide provides a comprehensive overview of 3-Chlorobiphenyl, including its physicochemical properties, metabolic pathways, and detailed experimental protocols for its analysis.

Physicochemical Properties and Identification

3-Chlorobiphenyl is a light yellow, viscous oily liquid at room temperature.[3][4] Its chemical structure consists of a biphenyl molecule with a single chlorine atom substituted at the 3-position of one of the phenyl rings.

Table 1: Chemical Identifiers and Properties of 3-Chlorobiphenyl

| Property | Value | Reference |

| CAS Number | 2051-61-8 | [1][2][3] |

| Molecular Formula | C₁₂H₉Cl | [1][3][5] |

| Molecular Weight | 188.65 g/mol | [1][3][5] |

| IUPAC Name | 1-chloro-3-phenylbenzene | [5] |

| Synonyms | m-Chlorobiphenyl, 3-Chloro-1,1'-biphenyl, PCB 2 | [3][5] |

| Melting Point | 16 °C | [2][3] |

| Boiling Point | 285 °C | [2][4] |

| Water Solubility | 3.63 mg/L (at 25 °C) | [3][4] |

Table 2: Spectroscopic Data for 3-Chlorobiphenyl

| Spectroscopy Type | Key Data Points | Reference |

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 7.29-7.58 (m) | [6] |

| ¹³C NMR (100.41 MHz, CDCl₃) | δ (ppm): 125.35, 127.21, 127.33, 127.45, 127.91, 128.94, 129.98, 134.84, 140.03, 143.29 | [6] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | m/z (Top Peak): 188; m/z (2nd Highest): 152; m/z (3rd Highest): 76 | [6] |

Metabolism of 3-Chlorobiphenyl

The metabolism of 3-Chlorobiphenyl primarily occurs in the liver, where it is biotransformed by cytochrome P450 (P450) enzymes.[1][2] The initial step involves oxidation to form hydroxylated metabolites (OH-PCBs). These intermediates can then undergo further transformations, including sulfation, glucuronidation, or additional oxidation, leading to a complex mixture of metabolites.[1][2] Studies using the human-relevant HepG2 cell line have shown that the metabolism of 3-CB can also involve dechlorination, a previously unreported pathway in humans.[5][7][8] This finding is significant as it suggests that the bio-transformation of lower chlorinated PCBs can lead to novel metabolites with potentially different toxicological profiles.

The metabolic pathway of 3-Chlorobiphenyl can be summarized in the following diagram:

Toxicological Effects and Signaling Pathways

The toxic effects of PCBs are often mediated through their interaction with various cellular receptors and signaling pathways. While many of the well-characterized toxic effects of PCBs are associated with higher chlorinated congeners that bind to the aryl hydrocarbon receptor (AhR), lower chlorinated PCBs like 3-CB can also elicit biological responses. For instance, exposure to 3-CB has been shown to alter bile acid biosynthesis and amino acid metabolism in HepG2 cells.[1][7] Some PCB metabolites, such as hydroquinones and quinones, can cause oxidative DNA damage.[7] Furthermore, PCBs can act as endocrine disruptors by interfering with thyroid hormone production and binding to estrogen receptors.

Experimental Protocols

Synthesis of 3-Chlorobiphenyl (Illustrative)

While various methods exist for the synthesis of chlorobiphenyls, a common approach involves the coupling of an appropriate arylboronic acid with an aryl halide (Suzuki coupling) or the Sandmeyer reaction from an amino-biphenyl precursor. An illustrative synthesis of a related compound, 3-amino-4-chlorobiphenyl, involves the reduction of 4-chloro-3-nitrobiphenyl.[3] A similar strategy could be employed, starting with 3-aminobiphenyl, followed by a Sandmeyer reaction to introduce the chloro group.

General Workflow for Synthesis:

Analytical Method for the Detection of 3-Chlorobiphenyl in Biological Samples

This protocol is based on methods for the detection of PCBs in serum and adapted for 3-Chlorobiphenyl.

1. Sample Preparation: a. To 1 mL of serum in a glass tube, add 1 mL of methanol and vortex for 30 seconds. b. Add 5 mL of hexane/ethyl ether (1:1, v/v) and vortex for 2 minutes. c. Centrifuge at 2000 rpm for 10 minutes to separate the phases. d. Transfer the upper organic layer to a clean glass tube. e. Repeat the extraction (steps b-d) twice more and combine the organic extracts. f. Evaporate the combined extract to approximately 1 mL under a gentle stream of nitrogen.

2. Clean-up: a. Prepare a small glass column packed with 1 g of activated silica gel. b. Pre-wash the column with 5 mL of hexane. c. Load the concentrated extract onto the column. d. Elute the 3-Chlorobiphenyl with 10 mL of hexane. e. Concentrate the eluate to a final volume of 100 µL under a stream of nitrogen.

3. Instrumental Analysis: a. Analyze the final extract using a gas chromatograph coupled with an electron capture detector (GC-ECD) or a mass spectrometer (GC-MS). b. GC Conditions (Illustrative):

- Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

- Carrier Gas: Helium or Nitrogen.

- Injector Temperature: 250 °C.

- Oven Temperature Program: Initial temperature of 100 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

- Detector Temperature (ECD): 300 °C. c. Quantification: Prepare a calibration curve using certified standards of 3-Chlorobiphenyl.

Conclusion

3-Chlorobiphenyl, as a representative of lower chlorinated PCBs, presents a continued area of interest for environmental and toxicological research. Its unique metabolic pathways, including the potential for dechlorination in human systems, highlight the need for further investigation into the bioactivity of its various metabolites. The analytical methods outlined in this guide provide a framework for the accurate detection and quantification of 3-Chlorobiphenyl, which is essential for assessing human exposure and understanding its environmental fate. As research in this area progresses, a deeper understanding of the subtle yet significant impacts of lower chlorinated PCBs on human health and the environment will be achieved.

References

- 1. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. prepchem.com [prepchem.com]

- 4. 3-Chlorobiphenyl [webbook.nist.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chlorobiphenyl

Audience: Researchers, scientists, and drug development professionals.

Introduction: 3-Chlorobiphenyl (PCB-2) is a monochlorinated biphenyl, one of 209 individual polychlorinated biphenyl (PCB) congeners.[1] PCBs are a class of synthetic organic compounds that were widely used in various industrial applications due to their chemical stability, including as dielectric and coolant fluids in electrical equipment.[1] Although their production has been banned in many countries due to their environmental persistence and adverse health effects, understanding the physicochemical properties of individual congeners like 3-Chlorobiphenyl is crucial for environmental fate modeling, toxicological studies, and the development of remediation strategies. This guide provides a detailed overview of the core physicochemical properties of 3-Chlorobiphenyl, the experimental protocols for their determination, and a visualization of a typical experimental workflow.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Chlorobiphenyl. These values are essential for predicting its behavior in various environmental and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₉Cl | [2][3] |

| Molecular Weight | 188.65 g/mol | [3][4] |

| CAS Number | 2051-61-8 | [2] |

| Appearance | Oily liquid or solid, colorless to light yellow | [1] |

| Melting Point | 16 - 18 °C | [1][2][3] |

| Boiling Point | 284.5 - 285 °C | [2][3][5] |

| Water Solubility | 0.00363 mg/mL (3.63 mg/L) at 25°C | [1][3] |

| Vapor Pressure | 0.01 mmHg at 25°C | [3] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.54 - 4.58 | [2][3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 129.5 ± 8.6 °C | [3] |

| Refractive Index | 1.583 | [3] |

Experimental Protocols

The determination of the physicochemical properties of compounds like 3-Chlorobiphenyl requires precise and standardized experimental methods. Below are detailed methodologies for key experiments.

Determination of Water Solubility (Flask Method)

The flask method is a standard procedure for determining the water solubility of substances and is suitable for compounds with solubilities above 10⁻² g/L.[6][7]

Principle: An excess amount of the test substance is equilibrated with water at a constant temperature. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

Methodology:

-

Preliminary Test: A preliminary test is conducted to approximate the solubility and determine the appropriate amount of the test substance and the time required to reach equilibrium.[7][8]

-

Apparatus: A constant temperature water bath, flasks with stoppers, a centrifuge, and an appropriate analytical instrument (e.g., Gas Chromatograph with an Electron Capture Detector - GC-ECD).

-

Procedure:

-

An excess amount of 3-Chlorobiphenyl is added to a flask containing a known volume of purified water.

-

The flask is sealed and agitated in a constant temperature bath (e.g., 25 °C) for a sufficient period to allow equilibrium to be reached (typically 24-72 hours).[8]

-

After agitation, the mixture is allowed to stand to permit phase separation.[8]

-

The aqueous phase is then separated from the excess undissolved substance by centrifugation or filtration.[6][8]

-

-

Analysis: The concentration of 3-Chlorobiphenyl in the clear aqueous supernatant is quantified using a suitable analytical technique. Gas chromatography is often preferred due to its specificity for individual PCB congeners.[2][9]

-

Data Reporting: The water solubility is reported as the average of at least three replicate determinations.

Determination of Vapor Pressure (Knudsen Effusion Method)

The Knudsen effusion method is suitable for measuring the low vapor pressures of substances like PCBs.[10][11][12]

Principle: The substance is placed in a sealed container (Knudsen cell) with a small orifice. In a high vacuum, the substance effuses through the orifice at a rate proportional to its vapor pressure. The mass loss over time is measured.

Methodology:

-

Apparatus: A Knudsen effusion cell, a high-vacuum system, a microbalance, and a temperature-controlled chamber.

-

Procedure:

-

A known mass of 3-Chlorobiphenyl is placed into the Knudsen cell.

-

The cell is placed in a vacuum chamber and heated to a constant, controlled temperature.

-

The mass of the cell is measured at regular time intervals. The rate of mass loss due to effusion is determined.

-

-

Calculation: The vapor pressure (P) is calculated using the Knudsen equation: P = (Δm/Δt) * (1/A) * √(2πRT/M) where Δm/Δt is the rate of mass loss, A is the area of the orifice, R is the ideal gas constant, T is the absolute temperature, and M is the molar mass of the substance.

-

Temperature Dependence: The experiment is repeated at several temperatures to determine the vapor pressure as a function of temperature. This allows for the calculation of thermodynamic parameters like the enthalpy of vaporization using the Clausius-Clapeyron equation.[11][12]

Determination of Octanol-Water Partition Coefficient (Kow) (Shake-Flask Method)

The shake-flask method is a widely used technique for determining the octanol-water partition coefficient.[4][13]

Principle: The compound is dissolved in either water or n-octanol, and then the other solvent is added. The two-phase system is shaken to facilitate partitioning of the compound between the two immiscible liquids. After equilibrium is reached, the concentration of the compound in each phase is measured.[4]

Methodology:

-

Solvent Preparation: n-octanol and water are mutually saturated by stirring them together for 24 hours, followed by a separation period.

-

Procedure:

-

A solution of 3-Chlorobiphenyl is prepared in either water-saturated n-octanol or n-octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other solvent.

-

The funnel is shaken vigorously for a set period to ensure equilibrium is reached, and then left to stand for the phases to separate.

-

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of 3-Chlorobiphenyl in each phase is determined using an appropriate analytical method, such as GC-ECD or UV-visible spectrophotometry.[13]

-

Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the aqueous phase.[13] The result is typically reported as its logarithm (Log Kow).

Visualizations

The following diagram illustrates a generalized workflow for the experimental determination of a physicochemical property, such as water solubility or the octanol-water partition coefficient.

Caption: Generalized workflow for determining physicochemical properties.

References

- 1. Method 8082A: Polychlorinated Biphenyls (PCBs) Analysis by GC [restek.com]

- 2. epa.gov [epa.gov]

- 3. Gas chromatography of 209 polychlorinated biphenyl congeners on an extremely efficient nonselective capillary column - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Octanol–Water Partition Coefficient Measurement by a Simple 1H NMR Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. filab.fr [filab.fr]

- 7. oecd.org [oecd.org]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. osti.gov [osti.gov]

- 11. Vapor pressure of ten polychlorinated biphenyl congeners and two commercial fluids as a function of temperature - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Measurement of temperature dependence for the vapor pressures of twenty-six polychlorinated biphenyl congeners in commercial Kanechlor mixtures by the Knudsen effusion method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. rc.usf.edu [rc.usf.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis and Characterization of 3-Chlorobiphenyl

Introduction: 3-Chlorobiphenyl (PCB 2) is a specific congener of polychlorinated biphenyls (PCBs).[1][2][3][4] It serves as a crucial reference standard in environmental analysis and toxicological studies.[1][2] Furthermore, its derivatives are investigated in various fields, including drug development, due to the biphenyl scaffold's presence in many biologically active molecules. This guide provides a detailed overview of the primary synthetic routes and characterization methods for 3-Chlorobiphenyl.

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Chlorobiphenyl is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl | [5] |

| Molecular Weight | 188.65 g/mol | [5][6] |

| CAS Number | 2051-61-8 | [7][8] |

| Appearance | Colorless to light yellow oily liquid | [5][6] |

| Melting Point | 16 °C | [6] |

| Boiling Point | 284.5 °C | [6] |

| Water Solubility | 3.63 mg/L (at 25 °C) | [6] |

| LogP | 4.54 - 4.6 | [5][6] |

Synthesis of 3-Chlorobiphenyl

Several synthetic methodologies can be employed to prepare 3-Chlorobiphenyl. The most common and effective methods include the Suzuki-Miyaura coupling, the Gomberg-Bachmann reaction, and the Sandmeyer reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[9][10][11] For the synthesis of 3-Chlorobiphenyl, this typically involves the reaction of 3-chlorophenylboronic acid with bromobenzene or phenylboronic acid with 1-bromo-3-chlorobenzene in the presence of a palladium catalyst and a base.[9][12] This method is favored for its high yields, selectivity, and tolerance of a wide range of functional groups.[9][10]

Caption: Suzuki-Miyaura coupling pathway for 3-Chlorobiphenyl synthesis.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-chlorophenylboronic acid (1.0 eq), 1-bromobenzene (1.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Solvent and Base Addition: Add a 2M aqueous solution of sodium carbonate (2.0 eq) followed by toluene and ethanol in a 4:1 ratio.

-

Reaction Execution: The reaction mixture is purged with an inert gas (e.g., nitrogen or argon) and then heated to 80°C with vigorous stirring for 12 hours.[12]

-

Work-up: After cooling to room temperature, the organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using hexane as the eluent to afford pure 3-Chlorobiphenyl.

Gomberg-Bachmann Reaction

The Gomberg-Bachmann reaction is an aryl-aryl coupling reaction that proceeds via a diazonium salt intermediate.[3][13] In this method, an aniline derivative (e.g., 3-chloroaniline) is diazotized with sodium nitrite in the presence of a strong acid. The resulting diazonium salt is then reacted with an aromatic compound (e.g., benzene) in the presence of a base to yield the biphenyl derivative.[3][14] While versatile, this reaction often results in lower yields compared to Suzuki coupling due to side reactions.[3][13][15]

Caption: Gomberg-Bachmann reaction pathway for 3-Chlorobiphenyl synthesis.

Sandmeyer Reaction

The Sandmeyer reaction is another method that utilizes a diazonium salt intermediate to introduce a variety of functional groups onto an aromatic ring.[16][17][18] To synthesize 3-chlorobiphenyl, one could start with 3-aminobiphenyl. The amino group is converted to a diazonium salt, which is then reacted with a copper(I) chloride catalyst to replace the diazonium group with a chlorine atom.[15][16][19][20]

Characterization of 3-Chlorobiphenyl

The synthesized 3-Chlorobiphenyl must be rigorously characterized to confirm its identity and purity. The following techniques are standard for this purpose.

Overall Characterization Workflow

Caption: General workflow for the purification and characterization of 3-Chlorobiphenyl.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are used to confirm the structure of 3-Chlorobiphenyl.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.30 - 7.60 | Multiplet | 9H | Aromatic Protons |

Note: The exact shifts and coupling constants can vary slightly depending on the solvent and instrument frequency. The provided data is a general representation.[5]

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 143.29 | C-Cl |

| 140.03 | Quaternary C |

| 134.84 | Quaternary C |

| 129.98 | CH |

| 128.94 | CH |

| 127.91 | CH |

| 127.45 | CH |

| 127.33 | CH |

| 127.21 | CH |

| 125.35 | CH |

Note: Data acquired in CDCl₃ at 100.41 MHz.[5][8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight and fragmentation pattern.

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 188 | 100 | [M]⁺ (Molecular Ion) |

| 190 | ~33 | [M+2]⁺ (Isotope Peak) |

| 152 | ~50 | [M-HCl]⁺ |

| 76 | ~25 | [C₆H₄]⁺ |

The characteristic 3:1 ratio of the M and M+2 peaks is indicative of the presence of one chlorine atom.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 1600 - 1450 | Strong | Aromatic C=C Stretch |

| ~1100 | Strong | C-Cl Stretch |

| 800 - 690 | Strong | Aromatic C-H Bend (Out-of-plane) |

Reference spectra are available in the NIST Chemistry WebBook.[7][21][22]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the purified 3-Chlorobiphenyl (approximately 1 mg/mL) in a suitable volatile solvent such as hexane or dichloromethane.

-

Instrument Setup: Use a gas chromatograph equipped with a capillary column (e.g., 1.5% OV-17/1.95% QF-1) and coupled to a mass spectrometer.[23] Set the injector temperature to 250-300°C, the column temperature to around 180°C, and the detector temperature to 300-325°C.[23]

-

Injection: Inject a small volume (e.g., 1-4 µL) of the sample solution into the GC.[23]

-

Data Acquisition: The sample components are separated on the GC column and then ionized and detected by the mass spectrometer. Acquire the mass spectrum of the peak corresponding to 3-Chlorobiphenyl.

-

Data Analysis: Compare the retention time and the obtained mass spectrum with a known standard or library data to confirm the identity and assess the purity of the compound.

References

- 1. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 5. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. 3-Chlorobiphenyl [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

- 9. Synthesis of polychlorinated biphenyls (PCBs) using the Suzuki-coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. Gomberg-Bachmann_reaction [chemeurope.com]

- 14. researchgate.net [researchgate.net]

- 15. mycollegevcampus.com [mycollegevcampus.com]

- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 17. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Sandmeyer Reaction [organic-chemistry.org]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. byjus.com [byjus.com]

- 21. 3-Chlorobiphenyl [webbook.nist.gov]

- 22. 3-Chlorobiphenyl [webbook.nist.gov]

- 23. cdc.gov [cdc.gov]

Unveiling the Environmental Footprint of 3-Chlorobiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobiphenyl (PCB-2) is a monochlorinated biphenyl that, while less chlorinated than many of its notorious congeners, persists as an environmental contaminant of concern. It originates from both direct and indirect sources, contributing to the complex mixture of polychlorinated biphenyls (PCBs) found in various environmental compartments. This technical guide provides an in-depth overview of the environmental sources, occurrence, and analytical methodologies for 3-Chlorobiphenyl, tailored for professionals in research and development.

Environmental Sources

The presence of 3-Chlorobiphenyl in the environment is attributable to two primary pathways:

-

Direct Release from Commercial PCB Mixtures: 3-Chlorobiphenyl was a component of lower-chlorinated commercial PCB formulations, such as Aroclor 1221.[1] Although the production of PCBs has been banned in many countries for decades, historical use in industrial applications like dielectric fluids in transformers and capacitors, as well as in open systems like plasticizers, has led to its release into the environment.

-

Biotransformation of Higher Chlorinated PCBs: Microbial anaerobic dechlorination of more highly chlorinated PCB congeners in sediments and soils can result in the formation of less chlorinated biphenyls, including 3-Chlorobiphenyl. This process contributes to its ongoing presence and cycling in the environment.

Occurrence in Environmental Matrices

3-Chlorobiphenyl has been detected in various environmental matrices, including air, water, soil, and sediment. The following tables summarize the reported concentrations of 3-Chlorobiphenyl and related lower-chlorinated PCBs in these compartments. It is important to note that specific data for 3-Chlorobiphenyl is often limited, and concentrations can vary widely depending on the proximity to historical contamination sources.

Table 1: Concentration of 3-Chlorobiphenyl and other Lower-Chlorinated PCBs in Air

| Location Type | Concentration Range (ng/m³) | Notes |

| Urban/Industrial | 0.01 - 10 | Concentrations are generally higher in urban and industrial areas due to historical sources.[2][3][4] |

| Rural/Remote | 0.001 - 0.5 | Lower concentrations are typically observed in areas with fewer direct sources. |

| Indoor Air | 0.5 - 233 | Indoor concentrations can be significantly higher than outdoor levels due to the presence of old building materials and electrical equipment containing PCBs.[3][4][5] |

Table 2: Concentration of 3-Chlorobiphenyl and other Lower-Chlorinated PCBs in Water

| Water Body Type | Concentration Range (ng/L) | Notes |

| Rivers and Lakes | 0.1 - 145 | Concentrations can be elevated downstream of industrial outfalls and contaminated sites.[1][6][7][8][9][10][11] |

| Seawater | 0.01 - 10 | Generally lower than freshwater, with higher levels in coastal areas near urban centers.[6] |

Table 3: Concentration of 3-Chlorobiphenyl and other Lower-Chlorinated PCBs in Soil

| Soil Type | Concentration Range (ng/g dry weight) | Notes |

| Contaminated Sites | 20 - 1700 | Highly variable and dependent on the nature and extent of the original contamination.[2][12][13] |

| Background Soils | 0.01 - 10 | Reflects atmospheric deposition and diffuse pollution.[14][15] |

Table 4: Concentration of 3-Chlorobiphenyl and other Lower-Chlorinated PCBs in Sediment

| Sediment Type | Concentration Range (ng/g dry weight) | Notes |

| Freshwater Sediments | 6,340 - 12,700,000 | Sediments act as a major sink for PCBs, with concentrations often orders of magnitude higher than in the overlying water.[13][16][17] |

| Marine Sediments | 1.50 - 326 | Concentrations vary with proximity to coastal pollution sources and depositional patterns.[12] |

Experimental Protocols for Environmental Analysis

The accurate quantification of 3-Chlorobiphenyl in environmental samples requires robust and sensitive analytical methods. The following sections detail generalized experimental protocols for its determination in various matrices, primarily based on gas chromatography-mass spectrometry (GC-MS).

Air Sample Analysis

1. Sampling:

-

Active Sampling: High-volume air samplers equipped with a glass fiber filter (GFF) to capture particulate-bound PCBs and a downstream adsorbent cartridge containing polyurethane foam (PUF) or a resin like XAD-2 to trap gas-phase compounds are commonly used.[18]

-

Passive Sampling: Passive air samplers (PAS) with a sorbent material can be deployed for long-term monitoring to obtain time-weighted average concentrations.

2. Sample Extraction:

-

The GFF and PUF/resin are separately extracted, typically using a Soxhlet apparatus with a solvent mixture such as hexane/acetone or dichloromethane.

-

Accelerated solvent extraction (ASE) can also be employed for faster extraction with reduced solvent consumption.

3. Cleanup:

-

The raw extract is concentrated and subjected to a cleanup procedure to remove interfering compounds. This often involves column chromatography using adsorbents like Florisil, silica gel, or alumina.[18]

-

Gel permeation chromatography (GPC) can be used to remove high-molecular-weight lipids from the sample.

4. Instrumental Analysis (GC-MS):

-

Gas Chromatograph (GC):

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms) is typically used for the separation of PCB congeners.

-

Injector: Splitless injection is preferred for trace analysis.

-

Oven Program: A temperature program is used to achieve optimal separation of the congeners. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 300°C), and hold for a period to ensure elution of all compounds.

-

-

Mass Spectrometer (MS):

-

Ionization: Electron ionization (EI) is standard.

-

Acquisition Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring for the characteristic ions of 3-Chlorobiphenyl (m/z 188, 152, 115).

-

Water Sample Analysis

1. Sampling:

-

Grab samples are collected in amber glass bottles to prevent photodegradation.

-

For trace analysis, large volume sampling followed by solid-phase extraction (SPE) in the field may be necessary.

2. Sample Extraction:

-

Liquid-Liquid Extraction (LLE): The water sample is extracted with a non-polar solvent like hexane or dichloromethane in a separatory funnel.

-

Solid-Phase Extraction (SPE): The water sample is passed through a cartridge containing a solid adsorbent (e.g., C18), which retains the PCBs. The analytes are then eluted with a small volume of an organic solvent.

3. Cleanup:

-

The extract is dried using anhydrous sodium sulfate and concentrated.

-

A similar cleanup procedure as for air samples (e.g., Florisil or silica gel chromatography) is employed to remove interferences.

4. Instrumental Analysis (GC-MS):

-

The GC-MS parameters are generally the same as those used for air sample analysis.

Soil and Sediment Sample Analysis

1. Sampling and Preparation:

-

Representative samples are collected and homogenized.

-

Samples are typically air-dried or freeze-dried and sieved to remove large debris.

2. Sample Extraction:

-

Soxhlet Extraction: A portion of the dried sample is extracted with a solvent mixture (e.g., hexane/acetone) for several hours.[19]

-

Pressurized Liquid Extraction (PLE) / Accelerated Solvent Extraction (ASE): This technique uses elevated temperature and pressure to extract the analytes more efficiently with less solvent.[20]

-

Ultrasonic Extraction: The sample is sonicated with an extraction solvent.

3. Cleanup:

-

The extract is concentrated and subjected to a multi-step cleanup process.

-

Sulfur is a common interference in sediment samples and can be removed by treatment with copper powder or mercury.

-

Column chromatography with adsorbents like silica gel, alumina, and Florisil is used to remove other co-extracted organic compounds.[19]

4. Instrumental Analysis (GC-MS):

-

The GC-MS conditions are similar to those for air and water analysis, with potential modifications to the oven program to handle more complex matrices.

Signaling Pathways and Biological Interactions

3-Chlorobiphenyl, like other PCBs, can exert biological effects through various mechanisms, including interaction with cellular signaling pathways.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

While lower-chlorinated PCBs are generally not potent activators of the Aryl Hydrocarbon Receptor (AhR), they can still interact with this pathway. The binding of a ligand, such as a dioxin-like PCB, to the cytosolic AhR complex leads to its translocation to the nucleus, heterodimerization with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT), and subsequent binding to Xenobiotic Response Elements (XREs) on the DNA. This activates the transcription of target genes, including cytochrome P450 enzymes like CYP1A1, which are involved in xenobiotic metabolism. The interaction of 3-Chlorobiphenyl with this pathway is generally considered to be weak.[21][22][23]

References

- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Occurrence and spatial distribution of individual polychlorinated biphenyl congeners in residential soils from East Chicago, southwest Lake Michigan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Polychlorinated biphenyl - Wikipedia [en.wikipedia.org]

- 4. Critical evaluation of the sediment effect concentrations for polychlorinated biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hwbdocs.env.nm.gov [hwbdocs.env.nm.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Quantification of mono-, di-, tri-chlorinated biphenyl in Ganga River: design of experiment, source analysis and spatial distribution | Semantic Scholar [semanticscholar.org]

- 10. Spatial and Temporal Analysis, and Machine Learning-Based Prediction of PCB Water Concentrations in U.S. Natural Water Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. kp652.bver.co.kr [kp652.bver.co.kr]

- 13. mdpi.com [mdpi.com]

- 14. LRIS Portal [lris.scinfo.org.nz]

- 15. Normal background concentrations of contaminants in English and Welsh soils - British Geological Survey [bgs.ac.uk]

- 16. ccme.ca [ccme.ca]

- 17. Research Portal [iro.uiowa.edu]

- 18. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Analytical Method [keikaventures.com]

- 20. epa.gov [epa.gov]

- 21. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Binding of polychlorinated biphenyls to the aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Toxicological Profile of 3-Chlorobiphenyl: A Technical Guide

Introduction

3-Chlorobiphenyl, also known as PCB congener 2, is a monochlorinated biphenyl belonging to the broader class of polychlorinated biphenyls (PCBs).[1] Although the production of PCBs was banned in many countries in the 1970s due to their environmental persistence and adverse health effects, they are still detected in environmental matrices.[1] Lower-chlorinated PCBs (LC-PCBs) such as 3-chlorobiphenyl are components of commercial mixtures like Aroclor 1221 and are also formed from the biodegradation of more highly chlorinated PCBs.[1] Understanding the toxicological profile of individual congeners like 3-chlorobiphenyl is critical for accurate risk assessment, as their metabolism and toxic mechanisms can differ significantly from those of PCB mixtures. This guide provides a comprehensive overview of the current knowledge on the toxicological properties of 3-chlorobiphenyl for researchers, scientists, and drug development professionals.

Physicochemical Properties

The chemical and physical properties of 3-chlorobiphenyl influence its environmental fate, bioavailability, and toxicokinetics. These properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₂H₉Cl | [1][2][3] |

| Molecular Weight | 188.65 g/mol | [1][2] |

| CAS Number | 2051-61-8 | [1][2][3] |

| Appearance | Colorless to light yellow oily liquid or solid | |

| Melting Point | 16 °C | [2] |

| Boiling Point | 284.5 °C | [2] |

| Water Solubility | 3.63 mg/L at 25 °C | [2] |

| LogP (Octanol-Water Partition Coefficient) | 4.54 - 4.6 | [1][2] |

| Vapor Pressure | 0.01 mmHg | [2] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

The toxicokinetics of 3-chlorobiphenyl describes its journey through the body, from uptake to elimination. As a lipophilic compound, its behavior is characteristic of many persistent organic pollutants.

2.1 Absorption Like other PCBs, 3-chlorobiphenyl can be absorbed into the body through inhalation, dermal contact, and oral ingestion. Its moderate lipophilicity facilitates passage across biological membranes.

2.2 Distribution Following absorption, 3-chlorobiphenyl is transported in the blood, often bound to proteins like albumin. Due to its lipophilic nature, it tends to distribute to and accumulate in lipid-rich tissues, such as the liver and adipose tissue.

2.3 Metabolism The metabolism of 3-chlorobiphenyl is a critical determinant of its toxicity, transforming the parent compound into various metabolites, some of which are more reactive and toxic. The process is primarily hepatic and involves Phase I and Phase II enzymatic reactions. Lower-chlorinated PCBs are generally more susceptible to metabolism than their higher-chlorinated counterparts.

-

Phase I Metabolism (Oxidation): The initial and principal metabolic step is hydroxylation, catalyzed by the cytochrome P450 (CYP450) monooxygenase system.[4] This reaction introduces a hydroxyl group onto the biphenyl structure, forming monohydroxylated metabolites (OH-PCBs). Further oxidation can lead to the formation of dihydroxylated metabolites (catechols and hydroquinones). These catechols can be subsequently oxidized to form reactive semiquinone and quinone species, which are capable of causing oxidative stress and DNA damage.

-

Phase II Metabolism (Conjugation): The hydroxylated metabolites can undergo conjugation with endogenous molecules to increase their water solubility and facilitate excretion.[4] This includes sulfation, catalyzed by sulfotransferases (SULTs), and glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).[4] In rats exposed to 4-chlorobiphenyl (PCB 3), a closely related congener, the majority of urinary metabolites were sulfates.[4]

-

Dechlorination: Recent studies using human-relevant cell lines (HepG2) have provided the first evidence that the metabolism of 3-chlorobiphenyl can also involve dechlorination, a previously unreported pathway in humans. This leads to the formation of novel dechlorinated metabolites, whose toxicological significance is an area of active research.

2.4 Excretion The polar, water-soluble metabolites, primarily sulfate and glucuronide conjugates, are excreted from the body. The main routes of excretion for PCB metabolites are through the bile into the feces.

Mechanisms of Toxicity

The toxicity of 3-chlorobiphenyl and its metabolites is mediated through several mechanisms. Unlike highly chlorinated, dioxin-like PCBs, LC-PCBs are generally not potent activators of the aryl hydrocarbon receptor (AhR), but they can induce toxicity through other pathways.

-

Aryl Hydrocarbon Receptor (AhR) Activation: Dioxin-like PCBs exert most of their toxic effects by binding to the AhR, which leads to altered transcription of genes, including those for CYP450 enzymes. While 3-chlorobiphenyl is not a strong AhR agonist, this pathway remains a fundamental mechanism for PCB toxicity in general.

-

Endocrine Disruption: PCBs are known endocrine disruptors. They can interfere with the production of thyroid hormones and interact with estrogen receptors, potentially stimulating the growth of hormone-sensitive cells and causing reproductive dysfunction.

-

Neurotoxicity: A proposed mechanism for the neurotoxic effects of some PCBs is the disruption of calcium homeostasis through interference with ryanodine-sensitive Ca²⁺ channels.[1] PCBs may also alter brain dopamine levels.

-

Genotoxicity via Metabolic Activation: As described in the metabolism section, 3-chlorobiphenyl can be metabolized to reactive quinones. These electrophilic species can covalently bind to cellular macromolecules like DNA and proteins and generate reactive oxygen species (ROS), leading to oxidative stress and genotoxicity.

Quantitative Toxicological Data

Summarizing quantitative data is essential for risk assessment. The following tables present available acute toxicity data for 3-chlorobiphenyl and reference values for related PCB mixtures.

4.1 Acute Toxicity

| Species | Route | Value | Endpoint | Reference |

| Rat | Oral | TDL₀: 160 mg/kg | Lowest published toxic dose | [2] |

| Rat | Oral | LD₅₀: 3980 mg/kg | Median lethal dose | [1] |

TDL₀ (Lowest Published Toxic Dose): The lowest dose of a substance introduced by any route, other than inhalation, over any given period of time, and reported to produce any toxic effect in humans or to produce tumorigenic or reproductive effects in animals. LD₅₀ (Median Lethal Dose): The dose required to kill half the members of a tested population after a specified test duration.

4.2 NOAEL & LOAEL Values

NOAEL (No-Observed-Adverse-Effect Level): The highest experimental point that is without an observed adverse effect. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest concentration or amount of a substance that causes an adverse alteration in the target organism.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of toxicological findings.

5.1 In Vitro Metabolism of 3-Chlorobiphenyl in HepG2 Cells

This protocol describes a key experiment that identified novel metabolites of 3-chlorobiphenyl.

-

Objective: To characterize the metabolism of 3-chlorobiphenyl in a human-relevant liver cell line (HepG2).

-

Cell Culture: HepG2 cells are cultured under standard conditions (e.g., 37°C, 5% CO₂).

-

Exposure: Cells are exposed for 24 hours to 3-chlorobiphenyl dissolved in a suitable solvent (e.g., DMSO) at various concentrations (e.g., a high concentration of 10 μM and a low, environmentally relevant concentration of 3.6 nM). Control groups are treated with the vehicle only.

-

Metabolite Extraction: After the exposure period, metabolites are extracted from the cell culture medium. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.

-

Analysis: The extracted samples are analyzed using non-target high-resolution mass spectrometry (NT-HRMS), such as Liquid Chromatography-Orbitrap Mass Spectrometry (LC-Orbitrap MS). This allows for the identification of a wide range of metabolites based on their accurate mass and fragmentation patterns.

-

Data Analysis: The resulting data is processed to identify features (metabolites) that are present in the exposed samples but not in the controls. Putative identifications are made by comparing measured mass-to-charge ratios with theoretical values of predicted metabolites.

5.2 General Analytical Methods for PCB Detection The standard method for quantifying PCBs in biological and environmental samples is gas chromatography (GC).

-

Extraction: PCBs are first extracted from the sample matrix (e.g., serum, tissue, soil) using organic solvents and then subjected to a clean-up procedure to remove interfering substances.

-

Instrumentation: A gas chromatograph separates the different PCB congeners.

-

Detection: An electron capture detector (ECD) is highly sensitive to halogenated compounds like PCBs and is commonly used. For more definitive identification and quantification, a mass spectrometer (MS) is used as the detector (GC-MS). High-resolution GC coupled with high-resolution MS provides the highest degree of selectivity and sensitivity.

Conclusion

The toxicological profile of 3-chlorobiphenyl is complex and is intrinsically linked to its biotransformation. While it is less toxic than higher-chlorinated, dioxin-like PCBs in terms of AhR activation, its metabolism generates reactive intermediates, such as quinones, that can induce genotoxicity and oxidative stress. Furthermore, the recent discovery of a dechlorination pathway in a human-relevant cell model highlights that our understanding of LC-PCB toxicology is still evolving. This finding underscores the need to investigate the disposition and toxicity of this expanded profile of complex metabolites. For professionals in research and drug development, it is crucial to consider the unique metabolic activation pathways of individual LC-PCBs rather than relying solely on data from historical commercial mixtures for risk assessment. Future research should focus on elucidating the biological activity of these novel dechlorinated metabolites and establishing specific NOAEL and LOAEL values for 3-chlorobiphenyl to refine human health risk assessments.

References

- 1. 3-Chlorobiphenyl | C12H9Cl | CID 16322 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. 3-Chlorobiphenyl [webbook.nist.gov]

- 4. Sources and Toxicities of Phenolic Polychlorinated Biphenyls (OH-PCBs) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reproductive toxicity of commercial PCB mixtures: LOAELs and NOAELs from animal studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lowest-observed-adverse-effect level - Wikipedia [en.wikipedia.org]

Metabolic Pathways of 3-Chlorobiphenyl in Humans: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

3-Chlorobiphenyl (PCB 2) is a lower-chlorinated polychlorinated biphenyl congener found in the environment and human blood.[1][2] While the toxicity of higher-chlorinated PCBs is well-documented, the metabolic fate and potential health risks of lower-chlorinated congeners like 3-chlorobiphenyl are of growing concern. This technical guide provides a comprehensive overview of the metabolic pathways of 3-chlorobiphenyl in humans, based on the latest scientific findings from in vitro studies using human-relevant cell lines and liver microsomes. The primary metabolic routes include hydroxylation, sulfation, glucuronidation, and methylation, with a notable pathway of dechlorination also being identified.[1] This document details the enzymatic processes involved, summarizes the identified metabolites, presents available quantitative and semi-quantitative data, and provides an in-depth look at the experimental protocols used to elucidate these pathways. The potential for 3-chlorobiphenyl to form reactive metabolites with genotoxic and endocrine-disrupting properties is also discussed.

Introduction

Polychlorinated biphenyls (PCBs) are a class of persistent organic pollutants that were widely used in various industrial applications before their production was banned.[1] Human exposure to PCBs can occur through various routes, including diet, inhalation, and dermal contact, and has been associated with adverse health effects such as cancer and neurotoxicity.[1] 3-Chlorobiphenyl (PCB 2) is a component of lower-chlorinated commercial PCB mixtures, such as Aroclor 1221 and Aroclor 1232, and is also a product of the biodegradation of higher-chlorinated PCBs.[1][2] Its presence in the air and human blood underscores the importance of understanding its metabolic fate in the human body.[1][2]

The metabolism of PCBs is a critical determinant of their toxicity. The biotransformation of these lipophilic compounds is generally a slow process, catalyzed by the microsomal monooxygenase system, primarily cytochrome P450 (CYP) enzymes, leading to the formation of more polar metabolites that can be conjugated and excreted. The primary metabolites are hydroxylated derivatives, which can then undergo further conjugation with glucuronic acid or sulfate. This guide focuses on the specific metabolic pathways of 3-chlorobiphenyl in human-relevant models, providing a detailed examination of the biotransformation processes and the resulting metabolites.

Metabolic Pathways of 3-Chlorobiphenyl

The metabolism of 3-chlorobiphenyl in humans is a multi-step process involving both Phase I and Phase II enzymatic reactions. The primary pathways are hydroxylation, followed by conjugation (sulfation and glucuronidation) and methylation. A significant and more recently discovered pathway is dechlorination. These pathways are primarily elucidated from studies using the human hepatoma cell line HepG2 and human liver microsomes (HLMs).[1]

Phase I Metabolism: Oxidation and Dechlorination

The initial and rate-limiting step in the metabolism of 3-chlorobiphenyl is oxidation, catalyzed by cytochrome P450 enzymes.[1][3] This results in the formation of hydroxylated metabolites (OH-PCBs). For monochlorobiphenyls, hydroxylation preferentially occurs at the 4'-position.[3]

-

Hydroxylation: 3-Chlorobiphenyl is oxidized to form monohydroxylated metabolites.[1] Further oxidation can lead to the formation of dihydroxylated metabolites, such as catechols and hydroquinones.[1] These dihydroxylated metabolites are often unstable and can be rapidly converted to other metabolites.[1]

-

Dechlorination: A notable finding is the occurrence of dechlorination, a pathway not previously reported in humans for this compound.[1] This process can lead to the formation of dechlorinated dihydroxylated metabolites.[1]

The formation of reactive quinones from dihydroxylated metabolites is a critical activation step, as these quinones can covalently bind to macromolecules like DNA, leading to genotoxicity.[1]

Phase II Metabolism: Conjugation and Methylation

Following Phase I oxidation, the hydroxylated metabolites of 3-chlorobiphenyl undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion.

-

Sulfation: Hydroxylated metabolites can be conjugated with a sulfonate group by sulfotransferases (SULTs) to form sulfate conjugates.[1]

-

Glucuronidation: Uridine 5'-diphospho-glucuronosyltransferases (UGTs) catalyze the conjugation of hydroxylated metabolites with glucuronic acid, forming glucuronide conjugates.[1]

-

Methylation: Dihydroxylated catechol metabolites can be methylated by catechol-O-methyltransferase (COMT) to form methoxylated metabolites.[1] These methoxylated metabolites can also undergo further conjugation with sulfate or glucuronic acid.[1]

The interplay of these pathways results in a complex mixture of 3-chlorobiphenyl metabolites. The following diagram illustrates the major metabolic pathways.

Caption: Metabolic pathways of 3-Chlorobiphenyl in humans.

Data Presentation

Quantitative data on the metabolism of 3-chlorobiphenyl in humans is limited. The primary study by Zhang et al. (2022) provides semi-quantitative data based on the metabolite relative intensity (MRI) observed in HepG2 cells. It is important to note that this data reflects the relative abundance of metabolites under specific in vitro conditions and not absolute concentrations.

Table 1: Metabolite Classes of 3-Chlorobiphenyl Identified in HepG2 Cells

| Metabolite Class | Description | Proposed Enzyme(s) |

| Monohydroxylated Metabolites | Single hydroxyl group added to the biphenyl structure. | Cytochrome P450 |

| Sulfate Conjugates | Sulfated monohydroxylated metabolites. | Sulfotransferase (SULT) |

| Glucuronide Conjugates | Glucuronidated monohydroxylated metabolites. | UDP-glucuronosyltransferase (UGT) |

| Dihydroxylated Metabolites | Two hydroxyl groups added (catechols/hydroquinones). | Cytochrome P450 |

| Methoxylated Metabolites | Methylated dihydroxylated metabolites. | Catechol-O-methyltransferase (COMT) |

| Methoxylated Conjugates | Sulfated or glucuronidated methoxylated metabolites. | SULT/UGT |

| Dechlorinated Metabolites | Metabolites that have lost the chlorine atom. | Unknown |

| Reactive Quinones | Oxidation products of dihydroxylated metabolites. | (Oxidation) |

Data summarized from Zhang et al. (2022).[1]

Table 2: Comparative Enzyme Kinetics of PCB Metabolism

| Substrate | Enzyme Source | Km (µM) | Vmax (pmol/mg protein/min) | Reference |

| 3,3',4,4'-Tetrachlorobiphenyl | Rat liver microsomes (β-naphthoflavone induced) | 4.5 | 240 | [4] |

| 3-Chlorobiphenyl | Human Liver Microsomes | N/A | N/A |

N/A: Not available in the reviewed literature.

Experimental Protocols

The following sections detail the methodologies employed in the key studies that have investigated the metabolism of 3-chlorobiphenyl.

In Vitro Metabolism in HepG2 Cells

The human hepatoma cell line HepG2 is a widely used in vitro model for studying the metabolism of xenobiotics.

-

Cell Culture and Exposure: HepG2 cells are seeded in multi-well plates and allowed to attach. The cells are then exposed to 3-chlorobiphenyl (e.g., at concentrations of 3.6 nM or 10 µM) in a serum-free medium for a specified duration (e.g., 24 hours).[1] A vehicle control (e.g., DMSO) is run in parallel.[1]

-

Metabolite Extraction: After incubation, the cell culture medium is collected, and metabolites are extracted. A common method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction.[1]

-

Metabolite Analysis: The extracted metabolites are analyzed using non-target high-resolution mass spectrometry (Nt-HRMS), such as liquid chromatography coupled to an Orbitrap mass spectrometer (LC-Orbitrap MS) or a quadrupole time-of-flight mass spectrometer (LC-QTof MS).[1] This allows for the identification of a wide range of metabolites based on their accurate mass, isotopic pattern, and fragmentation spectra (MS/MS).[1]

Caption: Experimental workflow for 3-Chlorobiphenyl metabolism in HepG2 cells.

In Vitro Metabolism in Human Liver Microsomes (HLMs)

HLMs are subcellular fractions of the liver that contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

-

Incubation: HLMs are incubated with 3-chlorobiphenyl at a physiological temperature (37°C) in a buffered solution containing necessary cofactors, such as NADPH, to support enzymatic activity.[2] The reaction is initiated by the addition of the substrate and stopped at various time points by adding a quenching solution (e.g., ice-cold formic acid).[2] Control incubations without the substrate, without NADPH, or with heat-inactivated microsomes are performed to ensure the observed metabolism is enzymatic.[2]

-

Sample Preparation: Following incubation, the samples are processed to extract the metabolites, often involving protein precipitation followed by solid-phase extraction.

-

Analysis: Similar to the HepG2 experiments, the extracted samples are analyzed by LC-HRMS to identify and characterize the metabolites formed.

References

- 1. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Metabolism of monochlorobiphenyls by hepatic microsomal cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Biotransformation of 3-Chlorobiphenyl to Hydroxylated Metabolites

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of 3-chlorobiphenyl (PCB 2), a lower-chlorinated polychlorinated biphenyl congener of environmental and toxicological significance. The focus is on the formation of hydroxylated metabolites, the enzymatic processes involved, and the detailed experimental methodologies for their investigation.

Introduction

3-Chlorobiphenyl (PCB 2) is a component of lower-chlorinated commercial PCB mixtures and a product of the biodegradation of more highly chlorinated PCBs.[1][2] Its presence in the environment and human blood necessitates a thorough understanding of its metabolic fate.[1][2] The biotransformation of PCBs is a critical determinant of their toxicity, as metabolites can exhibit different biological activities than the parent compound. This guide will delve into the oxidative metabolism of 3-chlorobiphenyl, primarily focusing on hydroxylation, a key initial step in its detoxification and elimination pathway.

The primary enzymes responsible for the hydroxylation of PCBs are the cytochrome P450 (CYP) monooxygenases.[3][4] These enzymes introduce a hydroxyl group onto the biphenyl structure, increasing its water solubility and facilitating further conjugation reactions. This guide will explore the specific metabolites formed, the experimental systems used to study these transformations, and detailed protocols for replication.

Metabolic Pathways of 3-Chlorobiphenyl

The biotransformation of 3-chlorobiphenyl is a multi-step process involving Phase I and Phase II metabolic enzymes. The initial and rate-limiting step is typically oxidation by CYP enzymes to form monohydroxylated metabolites.[1][2] These can be further oxidized to dihydroxylated metabolites (catechols), which are then susceptible to conjugation with sulfate or glucuronic acid.[1][2] Additionally, catechol metabolites can be methylated by catechol-O-methyltransferase (COMT).[1] Recent studies have also revealed the formation of dechlorinated metabolites, representing a novel biotransformation pathway for lower-chlorinated PCBs.[1][2][5]

Quantitative Data on Metabolite Formation

The following tables summarize the quantitative data from studies on the biotransformation of 3-chlorobiphenyl in human-relevant in vitro systems.

Table 1: Experimental Conditions for 3-Chlorobiphenyl Metabolism Studies

| Parameter | HepG2 Cells | Human Liver Microsomes (HLMs) |

| Substrate Concentration | 3.6 nM or 10 µM | 3.6 nM or 10 µM |

| Incubation Time | 24 hours | 0, 0.5, 2.5, 5, and 15 minutes |

| Cell Seeding Density | 6 x 10⁶ cells/well | N/A |

| Microsomal Protein Conc. | N/A | 0.1 mg/mL |

| Cofactor | Endogenous | NADPH (0.5 mM) |

| Temperature | 37°C | 37°C |

| Vehicle | 0.1% DMSO | 0.1% DMSO |

Table 2: Identified Metabolites of 3-Chlorobiphenyl in HepG2 Cells

| Metabolite Class | Specific Metabolites Identified |

| Monohydroxylated PCB 2 | One isomer detected |

| PCB 2 Sulfate | One isomer detected |

| PCB 2 Glucuronide | Two isomers detected |

| Dihydroxylated PCB 2 | Not detected (likely rapidly transformed) |

| Methoxylated OH-PCB 2 | Detected |

| Dechlorinated Metabolites | Five classes identified |

Data sourced from[1][2][5]. Twenty distinct PCB 2 metabolites belonging to 13 different classes were identified in the culture media of HepG2 cells.[1][5][6]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments involved in studying the biotransformation of 3-chlorobiphenyl.

This protocol is adapted from studies investigating PCB metabolism in a human-relevant cell line.[1][2]

Materials:

-

HepG2 cells

-

Complete minimum essential medium (MEM)

-

6-well plates

-

3-Chlorobiphenyl (PCB 2) stock solution in DMSO

-

Exposure medium (MEM without FBS, supplemented with 4.5 mM D-glucose)

-

Incubator (37°C, 5% CO₂)

Protocol:

-

Seed 6 x 10⁶ HepG2 cells per well in 3 mL of complete MEM in 6-well plates.[1][7]

-

Allow the cells to attach and grow for 48 hours in a humidified incubator at 37°C and 5% CO₂.[1][2]

-

Prepare the exposure medium containing 3.6 nM or 10 µM of 3-chlorobiphenyl with a final DMSO concentration of 0.1%.[1][2]

-

Remove the complete MEM from the wells and replace it with 3 mL of the exposure medium.

-

After incubation, harvest the cell culture medium and store it at -80°C until extraction and analysis.

This protocol is for in vitro metabolism studies using HLMs to characterize the formation of primary metabolites.[1][2]

Materials:

-

Pooled human liver microsomes

-

1 M Potassium phosphate buffer (pH 7.4)

-

Magnesium chloride (MgCl₂)

-

NADPH regenerating system or NADPH stock solution

-

3-Chlorobiphenyl stock solution in DMSO

-

Incubator or water bath (37°C)

-

Quenching solution (e.g., ice-cold formic acid or organic solvent)

Protocol:

-

Prepare an incubation solution containing 1 M phosphate buffer (pH 7.4), 3 mM MgCl₂, and 0.1 mg/mL of microsomal protein.[1][2]

-

Initiate the reaction by adding 3-chlorobiphenyl to a final concentration of 3.6 nM or 10 µM and NADPH to a final concentration of 0.5 mM.[1][2] The final DMSO concentration should be 0.1% (v/v).[1]

-

Collect aliquots at various time points (e.g., 0, 0.5, 2.5, 5, and 15 minutes).[1][2]

-

Terminate the reaction by adding the aliquot to an ice-cold quenching solution, such as 10% (v/v) formic acid.[1][2]

-

Process the samples for metabolite extraction and subsequent analysis.

This is a general procedure for the extraction and analysis of 3-chlorobiphenyl metabolites from biological matrices.

Extraction (QuEChERS method as an example):

-

To the collected medium or incubation sample, add the appropriate QuEChERS salts.

-

Vortex vigorously to ensure thorough mixing.

-

Centrifuge to separate the aqueous and organic layers.

-

Collect the supernatant (organic layer) containing the metabolites.

-

Dry the extract under a gentle stream of nitrogen and reconstitute in a suitable solvent for analysis.

Analysis (LC-Orbitrap MS):

-

Chromatography: Utilize a C18 column (e.g., Acquity UPLC BEH C18) for separation of the parent compound and its metabolites.[1][2]

-

Mass Spectrometry: Employ a high-resolution mass spectrometer, such as a Q Exactive Hybrid Quadrupole-Orbitrap, for accurate mass measurements and fragmentation analysis to identify and confirm the structures of the metabolites.[2]

-

Metabolite Identification: Confidence in metabolite identification can be assigned using a framework such as the Schymanski levels, with level 1 being confirmation with an authentic standard.[2]

Key Enzymology

The biotransformation of 3-chlorobiphenyl is primarily initiated by cytochrome P450 (CYP) enzymes .[3][4][8] The CYP1 family, in particular, is known to be involved in the metabolism of planar PCBs.[3][4] The initial hydroxylation can occur on either phenyl ring, with a preference for the less chlorinated ring.[1]

Following hydroxylation, sulfotransferases (SULTs) and UDP-glucuronosyltransferases (UGTs) catalyze the conjugation of sulfate and glucuronic acid, respectively, to the hydroxylated metabolites, further increasing their water solubility and facilitating their excretion.[1][2] Catechol-O-methyltransferase (COMT) is responsible for the methylation of catechol metabolites.[1]

Conclusion

The biotransformation of 3-chlorobiphenyl is a complex process involving multiple enzymatic pathways that lead to a variety of hydroxylated, conjugated, and dechlorinated metabolites. Understanding these pathways and the experimental methods to elucidate them is crucial for assessing the toxicological risks associated with exposure to lower-chlorinated PCBs. The protocols and data presented in this guide provide a solid foundation for researchers and professionals in drug development and environmental health sciences to further investigate the metabolism and disposition of 3-chlorobiphenyl and other related compounds. The discovery of dechlorination as a metabolic route in human-relevant models highlights the need for continued research into the full spectrum of PCB metabolites and their potential health effects.[1][2][5][6]

References

- 1. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroxylation and dechlorination of 3,3',4,4'-tetrachlorobiphenyl (CB77) by rat and human CYP1A1s and critical roles of amino acids composing their substrate-binding cavity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Metabolism of 3-Chlorobiphenyl (PCB 2) in a Human-Relevant Cell Line: Evidence of Dechlorinated Metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3,3’-Dichlorobiphenyl is Metabolized to a Complex Mixture of Oxidative Metabolites, Including Novel Methoxylated Metabolites, by HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of Cytochromes P450 and the Hydroxylation of 4-Monochlorobiphenyl in Whole Poplar - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Environmental Fate and Transport of 3-Chlorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chlorobiphenyl (3-CB), a monochlorinated biphenyl, is an environmental contaminant of significant interest due to its persistence, potential for bioaccumulation, and toxicological effects. As a member of the polychlorinated biphenyl (PCB) family, understanding its behavior in the environment is crucial for assessing its risk and developing remediation strategies. This technical guide provides a comprehensive overview of the environmental fate and transport of 3-chlorobiphenyl, summarizing key quantitative data, detailing experimental protocols, and visualizing important pathways.

Physicochemical Properties

The environmental distribution and partitioning of 3-chlorobiphenyl are governed by its physicochemical properties. These properties determine its affinity for different environmental compartments such as water, soil, air, and biota. A summary of key properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₉Cl | [1] |

| Molecular Weight | 188.65 g/mol | [1][2] |

| Water Solubility | 3.63 mg/L at 25°C | [2] |

| Vapor Pressure | 0.01 mmHg at 25°C | [2] |

| Log Octanol-Water Partition Coefficient (Log Kow) | 4.54 - 4.6 | [1][2] |

| Melting Point | 16 °C | [2] |

| Boiling Point | 284.5 °C | [2] |

Environmental Fate and Transport

The fate of 3-chlorobiphenyl in the environment is a complex interplay of various physical, chemical, and biological processes. These processes dictate its persistence, mobility, and ultimate distribution across different environmental media.

Soil Adsorption and Mobility

The mobility of 3-chlorobiphenyl in the terrestrial environment is largely controlled by its adsorption to soil and sediment particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict this partitioning behavior. A high Koc value indicates strong adsorption to organic matter in soil, leading to lower mobility.

Quantitative Data: Soil Adsorption

| Parameter | Value | Method | Reference |

| Log Koc | 4.0 - 4.5 (estimated) | QSAR | [3] |

Degradation Processes

3-Chlorobiphenyl can be degraded in the environment through both abiotic and biotic pathways. The rate and extent of degradation are influenced by environmental conditions and the presence of degrading microorganisms.

Abiotic Degradation

-

Photolysis: While PCBs can undergo photolysis, the degradation rate of monochlorinated biphenyls like 3-CB by direct sunlight in water is generally slow. The estimated half-life for the photodegradation of 2-chlorobiphenyl in surface waters ranges from 2 to 14 days, providing an approximation for 3-CB.[4]

-

Hydrolysis: Due to the chemical stability of the biphenyl structure and the carbon-chlorine bond, hydrolysis is not considered a significant degradation pathway for 3-chlorobiphenyl under typical environmental conditions.[5]

Biotic Degradation

Microbial degradation is a primary route for the breakdown of 3-chlorobiphenyl in the environment. Both aerobic and anaerobic microorganisms have been shown to degrade PCBs.

-

Aerobic Degradation: Under aerobic conditions, bacteria can utilize 3-chlorobiphenyl as a carbon source, leading to its mineralization.[6] The degradation is initiated by dioxygenase enzymes that hydroxylate the biphenyl rings.[7][8]

-

Anaerobic Degradation: Under anaerobic conditions, the primary degradation mechanism for more highly chlorinated PCBs is reductive dechlorination.[7][9] For monochlorinated biphenyls like 3-CB, this process is less significant than aerobic degradation.

Quantitative Data: Degradation

| Pathway | Half-life | Conditions | Reference |

| Aerobic Biodegradation in Water | Not specified, but mineralization observed | Mixed bacterial culture | [6] |

| Aerobic Biodegradation in Soil | Not specified, but degradation of monochlorobiphenyls observed | Arctic soil microorganisms | [10] |

| Photolysis in Water (for 2-chlorobiphenyl) | 2 - 14 days | Surface waters, sunlight | [4] |

Bioaccumulation and Biomagnification

Due to its lipophilic nature, indicated by its high Log Kow value, 3-chlorobiphenyl has the potential to bioaccumulate in the fatty tissues of organisms. This can lead to biomagnification, where the concentration of the chemical increases at successively higher levels in the food chain.

Quantitative Data: Bioaccumulation

| Parameter | Value | Species | Method | Reference |

| Bioconcentration Factor (BCF) | No experimental data found for 3-chlorobiphenyl. Models based on Log Kow predict a significant BCF. | Fish | OECD 305 (protocol) | [11][12][13][14][15] |

Note: While a specific experimental BCF for 3-chlorobiphenyl was not found, its Log Kow suggests a high potential for bioconcentration in aquatic organisms. The OECD 305 guideline provides a standardized method for experimentally determining the BCF in fish.

Atmospheric Transport

With a measurable vapor pressure, 3-chlorobiphenyl can volatilize from contaminated soil and water surfaces and undergo atmospheric transport. In the atmosphere, it can exist in the vapor phase and be subject to long-range transport before being redeposited.

Experimental Protocols

Standardized methods are essential for generating reliable and comparable data on the environmental fate of chemicals. The following sections detail the principles of key experimental protocols relevant to the study of 3-chlorobiphenyl.

Soil Adsorption/Desorption: OECD Test Guideline 106

This guideline describes the batch equilibrium method to determine the adsorption and desorption of a substance on different soil types.[6][16][17][18][19]

Methodology:

-

Preparation: A series of vessels are prepared containing a known mass of soil and a known volume of a solution of the test substance (3-chlorobiphenyl) in a calcium chloride solution (to maintain ionic strength).

-

Equilibration: The vessels are agitated at a constant temperature until equilibrium is reached between the substance adsorbed to the soil and the substance remaining in the solution.

-